Diflorasone diacetate
Overview
Description
Diflorasone diacetate is a synthetic fluorinated corticosteroid used primarily as a topical anti-inflammatory and anti-itching agent. It is commonly prescribed for conditions such as psoriasis and atopic dermatitis . This compound is known for its high potency and is classified as a Class I corticosteroid in the United States .
Mechanism of Action
Target of Action
Diflorasone diacetate primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .
Mode of Action
This compound interacts with its targets, the lipocortins, to inhibit the release of their common precursor, arachidonic acid . This interaction results in the suppression of the formation, release, and activity of endogenous chemical mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the arachidonic acid cascade . By inducing lipocortins, this compound inhibits the release of arachidonic acid, a common precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . This action effectively suppresses the inflammatory response.
Pharmacokinetics
Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and then excreted by the kidneys . The absorption of this compound is minimal, with around 1% reaching dermal layers or the systemic circulation after application to most normal skin areas . Occlusive dressings can substantially increase the percutaneous absorption of this topical corticosteroid .
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of occlusive dressings can significantly increase the percutaneous absorption of this topical corticosteroid . Additionally, the integrity of the epidermal barrier and other disease processes in the skin can also affect the absorption of this compound .
Biochemical Analysis
Biochemical Properties
Diflorasone diacetate, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Cellular Effects
This compound is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It reduces the swelling, itching, and redness that can occur in these types of conditions .
Molecular Mechanism
The precise mechanism of the anti-inflammatory activity of this compound is uncertain. It is thought to act by inducing phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully documented. It is recommended that treatment with this compound should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. Corticosteroids are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .
Metabolic Pathways
Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is bound to plasma proteins in varying degrees and is metabolized primarily in the liver, then excreted by the kidneys .
Transport and Distribution
Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with a corticosteroid precursor, which undergoes fluorination and acetylation reactions to produce diflorasone diacetate .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity. The final product is then formulated into creams or ointments for topical application .
Chemical Reactions Analysis
Types of Reactions
Diflorasone diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Diflorasone diacetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- Betamethasone dipropionate
- Clobetasol propionate
- Fluocinonide
Comparison
Diflorasone diacetate is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory and anti-itching properties . Compared to other corticosteroids like betamethasone dipropionate and clobetasol propionate, this compound is often preferred for severe inflammatory conditions due to its stronger effects .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLHFUVNSFZPJ-JOYXJVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045646 | |
Record name | Diflorasone diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33564-31-7 | |
Record name | Diflorasone diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflorasone diacetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflorasone diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflorasone di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLORASONE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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